4-(4-TERT-BUTYLPHENOXYMETHYL)BENZOHYDRAZIDE

Descripción

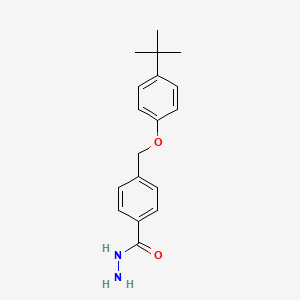

Structure

3D Structure

Propiedades

IUPAC Name |

4-[(4-tert-butylphenoxy)methyl]benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-18(2,3)15-8-10-16(11-9-15)22-12-13-4-6-14(7-5-13)17(21)20-19/h4-11H,12,19H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTNGRXVDYUBAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-tert-Butylphenoxymethyl)benzohydrazide typically involves the reaction of 4-tert-butylphenol with benzyl chloride to form 4-tert-butylbenzyl chloride. This intermediate is then reacted with hydrazine hydrate to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for 4-(4-tert-Butylphenoxymethyl)benzohydrazide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chemical reactions but may utilize more efficient equipment and optimized reaction conditions to increase yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

4-(4-tert-Butylphenoxymethyl)benzohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can result in various substituted benzohydrazides .

Aplicaciones Científicas De Investigación

4-(4-tert-Butylphenoxymethyl)benzohydrazide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic uses.

Industry: It is used in the production of various industrial chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-(4-tert-Butylphenoxymethyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the exact mechanisms and pathways involved .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Crystal Structure and Molecular Geometry

- 4-(tBu)-N′-(2-Hydroxy-3-methoxybenzylidene)benzohydrazide (Compound 5) Crystallizes in the monoclinic Cc space group. The N–N bond length in the hydrazide moiety is longer compared to derivatives with electron-withdrawing substituents (e.g., compound 14: N–N = 1.364 Å) due to steric and electronic effects from the hydroxyl and methoxy groups at the ortho and meta positions . Key bond angles and packing diagrams highlight intermolecular hydrogen bonding (e.g., N–H⋯O), stabilizing the crystal lattice .

4-(Trifluoromethyl)benzohydrazide Derivatives

- 4-(Dimethylamino)benzohydrazide Crystallizes in monoclinic C2/c with a nearly planar molecular structure (non-hydrogen atoms deviate <0.1 Å from the mean plane). Hydrogen-bonded chains along the [001] direction involve R₂²(6) and R₂²(10) motifs, contributing to a lattice energy of 215.7 kJ/mol (DFT calculations) .

Table 1: Structural Comparison of Benzohydrazide Derivatives

Physicochemical Properties

- Melting Points and Solubility Derivatives with halogen substituents (e.g., 2e–2k in ) exhibit higher melting points (e.g., 2k: 4-bromo derivative, mp = 198–200°C) due to increased molecular symmetry and intermolecular halogen bonding . The tert-butyl group in 4-(4-tBu-phenoxymethyl)benzohydrazide likely reduces crystallinity, enhancing solubility in organic solvents compared to polar derivatives.

Spectroscopic Data

Actividad Biológica

4-(4-tert-Butylphenoxymethyl)benzohydrazide, a hydrazone derivative, has garnered attention in recent years due to its potential biological activities. This compound belongs to a class of hydrazones that are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and enzyme inhibitory activities. This article explores the biological activity of 4-(4-tert-butylphenoxymethyl)benzohydrazide, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of 4-(4-tert-butylphenoxymethyl)benzohydrazide is , with a molecular weight of 272.35 g/mol. Its structure features a benzohydrazide core substituted with a tert-butylphenoxy group, which contributes to its biological activity.

Biological Activity Overview

The biological activity of 4-(4-tert-butylphenoxymethyl)benzohydrazide can be categorized into several key areas:

- Enzyme Inhibition :

- Antimicrobial Activity :

- Anticancer Potential :

Enzyme Inhibition Studies

A study conducted on various hydrazone derivatives indicated that modifications at the phenoxy position significantly affect enzyme inhibition potency. For instance, certain derivatives exhibited IC50 values in the micromolar range against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), showcasing their potential as therapeutic agents for cognitive disorders .

Antimicrobial Activity

Research has demonstrated that hydrazone derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi. For example, derivatives with bulky substituents like tert-butyl groups showed enhanced activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 1.0 mg/mL for effective compounds .

Anticancer Activity

In vitro studies on cancer cell lines have revealed that certain hydrazone derivatives induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and disruption of mitochondrial membrane potential. The compound's ability to target cancer cells while sparing normal cells is attributed to its selective interaction with specific cellular pathways .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. How is the crystal structure of benzohydrazide derivatives determined, and what are the critical parameters for refinement?

- Methodological Answer : Crystal structures are typically resolved using single-crystal X-ray diffraction (SC-XRD). For example, 4-(dimethylamino)benzohydrazide was crystallized in the monoclinic space group C2/c with unit cell parameters a = 24.7018 Å, b = 6.3093 Å, c = 13.2103 Å, and β = 118.05° . Refinement involves software like SHELXL, which applies least-squares optimization to minimize residuals (R₁ = 0.036, wR₂ = 0.098). Hydrogen atoms are either located via difference Fourier maps (for hydrazide groups) or constrained geometrically (aromatic/methyl groups) .

Q. What synthetic methods are used to prepare benzohydrazide derivatives, and how is purity ensured?

- Methodological Answer : Derivatives like 4-(dimethylamino)benzohydrazide are synthesized via condensation of carboxylic acid hydrazides with aldehydes or ketones. Recrystallization from ethanol (95%) is a common purification step to yield colorless crystals . Purity is confirmed by melting point analysis, NMR spectroscopy, and SC-XRD to verify absence of solvent or byproducts .

Q. What intermolecular interactions stabilize the crystal packing of benzohydrazides?

- Methodological Answer : Hydrogen bonding dominates stabilization. For instance, 4-(dimethylamino)benzohydrazide forms [001]-directed chains via N–H⋯O (R₂²(10)) and N–H⋯N (R₂²(6)) motifs. Dispersion forces (estimated at 44.2 kJ/mol via DFT) and short C–H⋯O contacts (3.41 Å) further stabilize the lattice .

Advanced Research Questions

Q. How can DFT calculations elucidate the lattice energy contributions in benzohydrazide crystals?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level partitions lattice energy into electrostatic (Eele), dispersion (Edis), polarization (Epol), and repulsion (Erep) terms. For 4-(dimethylamino)benzohydrazide, total lattice energy is 216 kJ/mol, with dispersion (173.9 kJ/mol) and electrostatic (165.3 kJ/mol) being dominant. Interaction energy frameworks visualize these contributions as cylinders in molecular packing diagrams .

Q. How do steric effects of substituents (e.g., tert-butyl vs. dimethylamino) influence the molecular conformation of benzohydrazides?

- Methodological Answer : Bulky groups like tert-butyl induce torsional strain. For example, in 4-(dimethylamino)benzohydrazide, the aromatic ring and hydrazide moiety are nearly coplanar (deviation <0.1 Å), but tert-butyl substituents may increase dihedral angles. This affects hydrogen-bonding propensity and crystal symmetry, as seen in analogs with isopropyl or trifluoromethyl groups .

Q. What analytical techniques resolve contradictions in hydrogen-bonding geometry between experimental and computational data?

- Methodological Answer : Discrepancies arise from static (X-ray) vs. dynamic (DFT) models. For 4-(dimethylamino)benzohydrazide, SC-XRD identifies N–H⋯O bonds (2.02 Å), while DFT may predict slightly longer distances due to thermal motion. Multi-temperature XRD or neutron diffraction refines H-atom positions, and Hirshfeld surface analysis quantifies contact contributions .

Q. How are benzohydrazides evaluated for pharmacological activity, and what structural features correlate with efficacy?

- Methodological Answer : Antimycobacterial activity is assessed via MIC assays against Mycobacterium tuberculosis. Hydrazide derivatives act as iron-chelating agents, disrupting bacterial metalloenzymes. Structure-activity relationships (SARs) show that electron-withdrawing groups (e.g., Cl, CF₃) enhance potency, while bulky tert-butyl groups may improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.